

Application Note: Determination of Flutriafol Residues by Gas Chromatography-Mass Spectrometry

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Compound of Interest		
Compound Name:	Flutriafol	
Cat. No.:	B1253107	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flutriafol is a broad-spectrum systemic triazole fungicide used to control a variety of fungal diseases in crops.[1] Due to its widespread use, it is essential to monitor its residue levels in agricultural products and environmental samples to ensure food safety and environmental protection. Gas chromatography (GC) coupled with mass spectrometry (MS) is a highly effective and reliable analytical technique for the determination of flutriafol residues. This application note provides a detailed protocol for the analysis of flutriafol in various matrices using GC-MS, including sample preparation, instrumental analysis, and data interpretation. The method is based on established procedures such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for sample extraction and cleanup.[2]

Principle

The methodology involves the extraction of **flutriafol** from a homogenized sample using an organic solvent, typically acetonitrile.[1][3] A subsequent partitioning step using salts separates the organic layer from the aqueous and solid components of the matrix. The extract then undergoes a cleanup step, often using dispersive solid-phase extraction (dSPE), to remove interfering co-extractives like lipids and pigments.[4] The final, cleaned extract is then injected into the GC-MS system. In the GC, **flutriafol** is separated from other components based on its



volatility and interaction with the stationary phase of the chromatographic column. The separated analyte then enters the mass spectrometer, where it is ionized, and the resulting ions are detected, providing both qualitative confirmation and quantitative measurement.[1][2]

Experimental Protocol

- 1. Reagents and Materials
- Solvents: Acetonitrile (MeCN), Hexane, Acetone (HPLC or GC grade).
- Standards: **Flutriafol** analytical standard (purity >99%).
- Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium acetate (Na-acetate).
- dSPE Sorbents: Primary secondary amine (PSA), graphitized carbon black (GCB) use of GCB should be cautious to avoid loss of planar compounds.
- Apparatus: High-speed homogenizer, centrifuge, vortex mixer, analytical balance, volumetric flasks, autosampler vials, gas chromatograph with a mass selective detector (MSD) or tandem mass spectrometer (MS/MS).
- 2. Standard Solution Preparation
- Stock Solution (1000 mg/L): Accurately weigh 10 mg of flutriafol standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
- Intermediate and Working Solutions: Prepare a series of working standard solutions (e.g., 0.0025, 0.005, 0.01, 0.025, 0.05, and 0.1 mg/L) by serial dilution of the stock solution with the appropriate solvent (e.g., acetone/hexane 1:1).[2][4]
- 3. Sample Preparation (QuEChERS Method)
- Homogenization: Weigh 5-10 g of a previously homogenized sample into a 50 mL centrifuge tube.[2][4] For recovery studies, spike the sample with a known concentration of flutriafol standard at this stage.[4]



- Rehydration (for dry samples): For dry samples like cereals, add 10 mL of water and let it soak for 15-30 minutes.[4]
- Extraction: Add 15 mL of 1% acetic acid in acetonitrile. Cap the tube and shake vigorously using a vortex mixer for 1 minute.[4]
- Partitioning: Add 6 g of anhydrous MgSO₄ and 1.5 g of Na-acetate. Immediately vortex for 1 minute to prevent the formation of salt clumps.[4]
- Centrifugation: Centrifuge the tube for 5 minutes at ≥5000 rpm.[4]
- Cleanup (dSPE): Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing PSA and anhydrous MgSO₄. Vortex for 30 seconds.
- Final Centrifugation: Centrifuge for 5 minutes at ≥5000 rpm.
- Solvent Exchange: Take 1 mL of the final supernatant, evaporate the acetonitrile, and reconstitute the residue in 1 mL of acetone/hexane (1:1 v/v).[2]
- Analysis: Transfer the final extract into an autosampler vial for GC-MS analysis.

Data Presentation

Quantitative data from various studies on **flutriafol** analysis are summarized below for easy comparison.

Table 1: GC-MS/MS Instrumental Parameters (Example)



Parameter	Setting	
GC System	Thermo Scientific TRACE GC Ultra or equivalent	
Autosampler	TriPlus AS or equivalent	
Injection Volume	1 μL	
Injection Mode	Splitless	
Column	Low-bleed capillary column (e.g., TG-5MS, 30 m x 0.25 mm ID, 0.25 μm film thickness)	
Carrier Gas	Helium, constant flow of 1.0-1.5 mL/min	
Oven Program	Initial 70°C for 1 min, ramp at 25°C/min to 150°C, then 10°C/min to 280°C, hold for 5 min	
MS System	Thermo Scientific TSQ Quantum GC or equivalent triple quadrupole MS	
Ionization Mode	Electron Ionization (EI) at 70 eV	
Acquisition Mode	Selected Reaction Monitoring (SRM)	
Precursor Ion (m/z)	219.1[4][5]	
Product Ions (m/z)	123.0, 95.0, 75.0[4][5]	

Table 2: Method Validation Data for Flutriafol Analysis



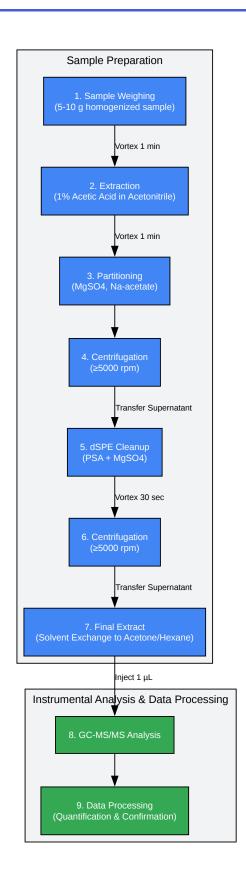
Matrix	Fortification Level (mg/kg)	Mean Recovery (%)	RSD (%)	LOQ (mg/kg)	Reference
Bovine Fat	0.01 - 1.0	88	9.3	0.01	[1]
Wheat & Soil	0.01 - 1.0	93.4 - 96.4	3.8 - 6.8	0.01	[3]
Various Plant Materials	N/A	N/A	N/A	0.01 - 0.05	[1]
Peanut Nutmeat & Hay	N/A	N/A	N/A	0.01	[1]
Chicken Eggs & Muscle	N/A	N/A	N/A	0.01	[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical steps of the analytical protocol, from sample collection to final data analysis.





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Caption: Workflow for **Flutriafol** residue analysis using QuEChERS and GC-MS/MS.



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